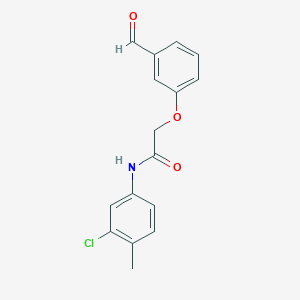

N-(3-chloro-4-methylphenyl)-2-(3-formylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-(3-formylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3/c1-11-5-6-13(8-15(11)17)18-16(20)10-21-14-4-2-3-12(7-14)9-19/h2-9H,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWBRIWXHZXBIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC(=C2)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(3-formylphenoxy)acetamide typically involves the following steps:

Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.

Introduction of the Chloro-Methylphenyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a chloro-methyl group, which can be done using chloromethylation reactions.

Attachment of the Formylphenoxy Group: This can be achieved through etherification reactions where a formylphenol reacts with the acetamide derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The formyl group can undergo oxidation to form carboxylic acids.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are common.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Potential

N-(3-chloro-4-methylphenyl)-2-(3-formylphenoxy)acetamide has been identified as a potential anticancer agent due to its ability to inhibit histone deacetylases (HDACs). HDACs play a critical role in cancer cell proliferation and survival; thus, their inhibition can lead to reduced cancer cell growth .

Case Studies

- Inhibition of Histone Deacetylases :

- Toxicity Assessment :

Cancer Research

This compound serves as a valuable tool for studying the role of histone deacetylases in cancer biology. Its ability to modulate HDAC activity can aid researchers in understanding epigenetic regulation mechanisms involved in tumorigenesis.

Synthesis of Heterocyclic Compounds

The compound can also be utilized as a precursor for synthesizing other heterocyclic compounds with potential biological activities. This aspect opens avenues for developing new therapeutic agents targeting various diseases .

Limitations and Future Directions

Despite its promising applications, this compound faces limitations such as:

- Limited Water Solubility : This characteristic may hinder its bioavailability as a drug candidate.

- Insufficient Toxicity Data : More comprehensive studies are required to establish a safety profile for human use.

Future research should focus on enhancing the solubility of this compound and exploring its efficacy in vivo through clinical trials.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

Key Observations :

- Synthetic Efficiency : The target compound lacks reported yield data, but analogues like compound 30 (82% yield) highlight efficient methods using bromoacetyl bromide and K₂CO₃-mediated coupling .

- Physical Properties : The formyl group in the target may lower melting points compared to hydroxylated analogues (e.g., compound 4 ), which likely exhibit higher polarity and intermolecular H-bonding .

Key Observations :

- Enzyme Inhibition : The target’s formyl group resembles chalcone derivatives (α,β-unsaturated ketones), which exhibit anti-inflammatory and anticancer activity via enzyme interaction .

- Receptor Specificity: Unlike pyridazinone derivatives (FPR agonists), the target’s formyl group may favor interactions with oxidoreductases (e.g., MAO-A/B) based on structural similarity to milacemide derivatives .

- Stability: The formyl group in the target may increase photosensitivity compared to non-formylated analogues (e.g., compound 4), necessitating storage in dark conditions .

Pharmacological Potential

- Antimicrobial Activity : Analogues like 47–50 (benzothiazole-piperazine acetamides) show gram-positive bacterial inhibition, suggesting the target’s chloro-methyl group could enhance similar activity .

- Enzyme Modulation : The target’s structure aligns with MAO-B inhibitors (e.g., safinamide), where chloro and aryl groups improve binding affinity .

- Cancer Research: Phenoxy acetamide derivatives (e.g., 38–40) exhibit anticancer activity via quinazoline sulfonyl groups, indicating the target’s formylphenoxy moiety may offer analogous pathways .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(3-formylphenoxy)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis Overview

The synthesis typically involves several steps:

- Formation of the Acetamide Backbone: This can be achieved by reacting an amine with acetic anhydride or acetyl chloride.

- Introduction of the Chloro-Methylphenyl Group: This is accomplished through chloromethylation reactions.

- Attachment of the Formylphenoxy Group: Etherification reactions are used where a formylphenol reacts with the acetamide derivative.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate enzymatic activities, influencing various biochemical pathways crucial for therapeutic applications.

Cytotoxicity and Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown promising results in inhibiting the proliferation of human T-lymphocyte cells (CEM) with IC50 values ranging between 5.0 to 8.5 µM .

Table 1: Cytotoxicity Data

Case Studies

-

Case Study on Antitumor Activity:

A study evaluated the antitumor potential of this compound against colon carcinoma cells (HCT-15). The compound demonstrated a notable decrease in cell viability, indicating its potential as an anticancer agent . -

Mechanistic Insights:

Molecular dynamics simulations have revealed that the compound interacts primarily through hydrophobic contacts with target proteins, which may lead to apoptosis in cancer cells. This interaction highlights its potential role in drug development targeting Bcl-2 proteins .

Comparison with Similar Compounds

This compound shares structural similarities with other acetamide derivatives, which also exhibit biological activities. The following table summarizes some comparable compounds:

Table 2: Comparison of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(3-chloro-4-methylphenyl)-acetamide | Similar phenyl structure | Moderate cytotoxicity |

| N-(4-methylphenyl)-2-(3-formylphenoxy)acetamide | Different substituents | Lower cytotoxicity |

| N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | Additional methoxy group | Enhanced activity |

Q & A

Q. What are the recommended synthetic routes for N-(3-chloro-4-methylphenyl)-2-(3-formylphenoxy)acetamide, and how can reaction conditions be optimized?

The synthesis of phenoxyacetamide derivatives typically involves nucleophilic substitution and condensation reactions. For example:

- Step 1 : React 3-chloro-4-methylaniline with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base at 273 K to form the acetamide intermediate .

- Step 2 : Couple the intermediate with 3-formylphenol via a nucleophilic aromatic substitution. A base like K₂CO₃ in acetonitrile at room temperature (24 hours) can facilitate phenoxide formation and subsequent ether bond formation .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1:1.5 molar ratio of acetamide to phenol) to minimize side products.

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps include:

- Grow crystals via slow evaporation (e.g., toluene solvent) .

- Use SHELX programs (e.g., SHELXL for refinement) to analyze hydrogen bonding (e.g., N–H···O interactions) and torsional angles between aromatic rings .

- Refinement parameters: Apply riding models for C-bound H atoms and constrain N–H distances to 0.86 Å .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- NMR : Confirm acetamide linkage (δ ~2.1 ppm for CH₃CO) and aromatic protons (δ 6.5–8.5 ppm).

- FTIR : Identify amide C=O stretch (~1650–1680 cm⁻¹) and formyl C=O (~1700 cm⁻¹) .

- UV-Vis : Detect π→π* transitions in the aromatic and formyl groups .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder or twinning) be addressed during refinement?

Q. What intermolecular interactions stabilize the crystal packing, and how do they influence material properties?

- Hydrogen bonds (e.g., N–H···O=C) form 1D chains along the c-axis, as seen in analogous acetamides .

- Weak C–H···O interactions contribute to layered stacking, potentially affecting solubility and thermal stability .

- Quantify these interactions using Hirshfeld surface analysis (e.g., CrystalExplorer) to correlate packing with melting points or bioavailability.

Q. How can structure-activity relationships (SAR) be explored for this compound’s avicidal potential?

- Modify substituents : Replace the 3-formyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to assess toxicity changes, as seen in related avicidal acetamides .

- Docking studies : Use AutoDock Vina to simulate binding to avian-specific enzymes (e.g., mitochondrial proteins) and validate with in vitro assays .

Q. What computational methods are suitable for predicting the compound’s reactivity or degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.